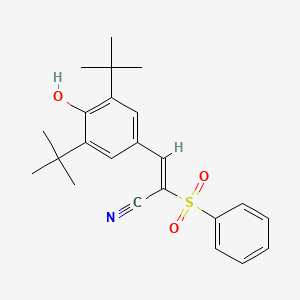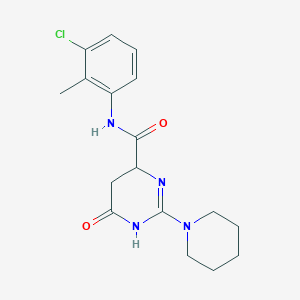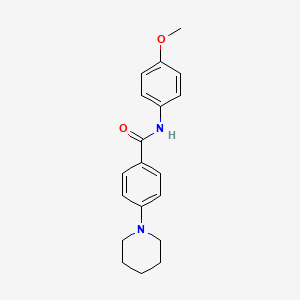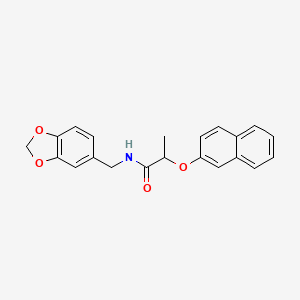
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(phenylsulfonyl)acrylonitrile
説明
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(phenylsulfonyl)acrylonitrile, also known as DBPASA is a synthetic compound that belongs to the family of phenolic antioxidants. It is widely used in the field of polymer chemistry as a stabilizer to prevent the degradation of plastic materials caused by exposure to UV light, heat, and oxygen. DBPASA has also gained attention in the scientific community due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases.
作用機序
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(phenylsulfonyl)acrylonitrile exerts its neuroprotective effects through several mechanisms. It has been shown to activate the Nrf2-ARE pathway, which regulates the expression of antioxidant and detoxifying enzymes. 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(phenylsulfonyl)acrylonitrile also inhibits the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation. Additionally, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(phenylsulfonyl)acrylonitrile has been found to modulate the activity of certain signaling pathways involved in neuronal survival and growth.
Biochemical and Physiological Effects:
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(phenylsulfonyl)acrylonitrile has been shown to have a number of biochemical and physiological effects in various cell and animal models. These include:
- Protection against oxidative stress-induced cell damage
- Inhibition of neuroinflammation
- Promotion of neuronal survival and growth
- Improvement of cognitive function
- Reduction of amyloid beta accumulation in the brain
実験室実験の利点と制限
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(phenylsulfonyl)acrylonitrile has several advantages for use in lab experiments. It is stable, soluble in organic solvents, and has low toxicity. However, it also has some limitations, such as poor water solubility and limited bioavailability. Additionally, more studies are needed to fully understand the pharmacokinetics and pharmacodynamics of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(phenylsulfonyl)acrylonitrile in vivo.
将来の方向性
There are several potential future directions for research on 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(phenylsulfonyl)acrylonitrile. These include:
- Investigation of the potential therapeutic applications of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(phenylsulfonyl)acrylonitrile in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease
- Development of more efficient synthesis methods for 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(phenylsulfonyl)acrylonitrile
- Exploration of the pharmacokinetics and pharmacodynamics of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(phenylsulfonyl)acrylonitrile in vivo
- Evaluation of the safety and toxicity of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(phenylsulfonyl)acrylonitrile in animal models
- Investigation of the potential synergistic effects of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(phenylsulfonyl)acrylonitrile with other neuroprotective compounds.
科学的研究の応用
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(phenylsulfonyl)acrylonitrile has been extensively studied for its antioxidant and neuroprotective properties. In vitro studies have shown that 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(phenylsulfonyl)acrylonitrile can scavenge free radicals and inhibit lipid peroxidation, which are key mechanisms involved in oxidative stress-induced cell damage. Furthermore, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(phenylsulfonyl)acrylonitrile has been found to protect neuronal cells from apoptosis and reduce inflammation in the brain.
特性
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-(3,5-ditert-butyl-4-hydroxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO3S/c1-22(2,3)19-13-16(14-20(21(19)25)23(4,5)6)12-18(15-24)28(26,27)17-10-8-7-9-11-17/h7-14,25H,1-6H3/b18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIQJGQOUWKUOW-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C(C#N)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C(\C#N)/S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-bromo-2-methoxy-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B4693120.png)
![N-benzyl-2-[(4-oxo-2-phenyl-4H-chromen-3-yl)oxy]acetamide](/img/structure/B4693124.png)

![1-(4-fluorophenyl)-4-[(2-fluorophenyl)acetyl]piperazine](/img/structure/B4693142.png)
![3-benzyl-6-chloro-7-[(2-methoxy-5-nitrobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B4693148.png)
![methyl 2-[(N,N-dimethylglycyl)amino]-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B4693151.png)
![5-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4693162.png)
![N-[3-(2-methoxyphenoxy)-5-nitrophenyl]-4,5-dimethyl-3-isoxazolecarboxamide](/img/structure/B4693163.png)
![methyl 2-({[(5-isopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4693167.png)
![N-(tetrahydro-2-furanylmethyl)-2-{[2-(2-thienyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4693179.png)

![N-[3-(acetylamino)phenyl]-2-(1-adamantyl)acetamide](/img/structure/B4693187.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B4693203.png)